molecular formula C7H10ClNO2 B2759471 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride CAS No. 1540821-88-2

8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride

Cat. No.: B2759471
CAS No.: 1540821-88-2
M. Wt: 175.61
InChI Key: GHUCFXDDBIMKKN-UHFFFAOYSA-N
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Description

8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride is a specialized chiral building block of high value in medicinal chemistry and organic synthesis. Its rigid, constrained bicyclic scaffold is a key feature in drug discovery, particularly for central nervous system (CNS) targets. This structure is a close analog of the 8-azabicyclo[3.2.1]octane (tropane) core, which is the central framework in a wide array of biologically active tropane alkaloids . Research has demonstrated that the 8-oxa variant of this scaffold maintains significant pharmacological relevance, especially in the development of ligands for monoamine transporters like the dopamine transporter (DAT) and serotonin transporter (SERT) . The replacement of the nitrogen bridgehead with an oxygen atom in such bicyclo[3.2.1]octane systems has been shown to produce potent inhibitors of these transporters, which are prime targets for understanding substance abuse and developing potential medications . The primary research application of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride is as a versatile synthetic intermediate. The highly reactive acyl chloride group allows for facile nucleophilic substitution, enabling researchers to efficiently synthesize a diverse range of amide and urea derivatives. These derivatives are crucial for constructing compound libraries for structure-activity relationship (SAR) studies or for creating more complex molecular architectures. As a reactive handle, it facilitates the rapid introduction of the 8-oxabicyclo[3.2.1]octane motif into larger, more complex molecules. This product is intended for research purposes as a chemical precursor and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c8-7(10)9-3-5-1-2-6(4-9)11-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUCFXDDBIMKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . Another approach involves a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the compound.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis:
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.

Reaction Type Common Reagents Products
Oxidation Tempo oxoammonium tetrafluoroborateOxabicyclo derivatives
Reduction Lithium aluminum hydrideAmine derivatives
Substitution Amines, alcohols, thiolsAmide derivatives

Biological Applications

Medicinal Chemistry:
The compound is investigated for its potential therapeutic applications, particularly in drug development targeting central nervous system disorders and infectious diseases. Its bicyclic structure enhances binding interactions with biological targets.

Anticancer Research:
Recent studies have identified certain derivatives of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride as inhibitors of ATR (Ataxia Telangiectasia and Rad3 related protein), which plays a crucial role in DNA damage response mechanisms in cancer cells. This inhibition can potentially enhance the efficacy of DNA-damaging agents used in chemotherapy.

Activity Type Target Organisms/Processes Observations
AntibacterialEnterococcus faecalis, Staphylococcus aureusMICs <0.03125 μg/mL
AnticancerATR inhibitionEnhances efficacy of DNA-damaging agents

Industrial Applications

In industry, 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride is employed in the production of agrochemicals and dyestuffs due to its versatility and reactivity.

Case Studies

  • Dual Inhibitors Study:
    • Researchers synthesized various derivatives of 8-Oxa-3-azabicyclo[3.2.1]octane to evaluate their biological activities.
    • The study reported significant binding profiles for certain compounds against dopamine transporters (DAT) and serotonin transporters (SERT), indicating potential applications in treating addiction and mood disorders.
  • Enantioselective Synthesis:
    • A study focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold demonstrated its application in synthesizing tropane alkaloids, which exhibit a wide range of biological activities.
    • The findings highlighted the importance of chirality in enhancing the therapeutic efficacy of drugs derived from this scaffold.

Mechanism of Action

The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride involves its interaction with molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The compound’s bicyclic structure also allows for specific binding interactions with enzymes and receptors .

Comparison with Similar Compounds

Key Properties :

  • Melting Point : Derivatives like 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride exhibit melting points of 197–199°C .
  • Reactivity : The carbonyl chloride group enables nucleophilic substitution reactions, particularly in peptide coupling or amide bond formation .
  • Applications : Widely used in medicinal chemistry for synthesizing BCL6 inhibitors (e.g., compound 5 in ) and NAMPT activators (e.g., compound 11 in ) .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Comparative Analysis of Bicyclic Compounds

Compound Name CAS Number Functional Group Molecular Formula Key Applications Reactivity Profile
8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride 2227795-14-2 Carbonyl chloride (-COCl) C₁₁H₁₈ClNO Acylating agent in drug synthesis High (electrophilic substitution)
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride 904316-92-3 Amine hydrochloride C₆H₁₂ClNO Intermediate in heterocyclic synthesis Moderate (base-catalyzed reactions)
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride 216753-55-8 Nitrile (-CN) C₈H₁₂N₂·HCl Precursor for tetrazole synthesis High (nitrile hydrolysis)
3-Azabicyclo[3.2.1]octan-8-one hydrochloride 1427356-24-8 Ketone (-CO) C₇H₁₂ClNO Building block for alkaloid analogs Moderate (nucleophilic addition)
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride - Amine (-NH₂) C₈H₁₈Cl₂N₂ Chiral ligand in catalysis Low (hydrogen bonding)

Key Observations :

Reactivity :

  • The carbonyl chloride group in 8-oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride confers superior electrophilicity compared to hydroxyl (-OH) or amine (-NH₂) derivatives, enabling rapid acylation reactions .
  • Nitrile -containing analogs (e.g., 216753-55-8) are less reactive toward nucleophiles but undergo hydrolysis to carboxylic acids under acidic conditions .

Biological Activity: Derivatives with methyl substitutions (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride) exhibit enhanced lipid solubility, improving blood-brain barrier penetration in CNS-targeting drugs .

Synthetic Utility :

  • The hydrochloride salt form (e.g., 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride) improves stability and handling in large-scale syntheses .
  • Ketone derivatives (e.g., 1427356-24-8) serve as precursors for reductive amination or Grignard reactions .

Case Studies in Drug Discovery

Table 2: Role of Bicyclic Scaffolds in Lead Compounds

Compound Target Protein IC₅₀/EC₅₀ Structural Advantage Reference
(S)-10-((2-(8-Oxa-3-azabicyclo...)quinolin-6(7H)-one BCL6 0.0072 mmol Rigid bicyclic core enhances binding affinity
Phenyl carbamate derivative () NAMPT 68% yield Sulfonyl linker improves metabolic stability
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane CYP121A1 N/A Ether linkage optimizes solubility

Key Findings :

  • The 8-oxa-3-aza scaffold in BCL6 inhibitors () reduces conformational flexibility, improving target engagement .
  • Sulfonyl and carbamate derivatives () demonstrate enhanced pharmacokinetic profiles due to reduced cytochrome P450-mediated metabolism .

Biological Activity

8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride is a bicyclic compound characterized by the presence of both oxygen and nitrogen atoms in its structure. This unique configuration contributes to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

The compound's molecular formula is C7H10ClNO2C_7H_{10}ClNO_2 with a molecular weight of 175.61 g/mol. The structural characteristics of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride facilitate its interaction with various biological targets.

PropertyValue
CAS Number1540821-88-2
Molecular FormulaC7H10ClNO2
Molecular Weight175.61 g/mol

The biological activity of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride is primarily attributed to its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Key Mechanisms

  • Covalent Bond Formation : The carbonyl chloride group reacts with nucleophiles, facilitating the modulation of protein functions.
  • Specific Binding Interactions : The bicyclic structure allows for enhanced specificity in binding to molecular targets, including enzymes involved in various biochemical pathways.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition.

Case Studies

  • Enzyme Inhibition : In studies focusing on bacterial topoisomerases, compounds structurally related to 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride have shown potent inhibitory effects against DNA gyrase and topoisomerase IV from Escherichia coli, suggesting potential antibacterial applications .
  • Antiviral Activity : Investigations into the antiviral properties of related compounds indicate that they may inhibit viral replication by targeting specific kinases involved in viral infection pathways .

Comparative Analysis with Similar Compounds

Comparing 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride with structurally similar compounds highlights its unique properties:

CompoundKey Features
8-Azabicyclo[3.2.1]octaneLacks oxygen atom; different biological activity
8-Oxabicyclo[3.2.1]octaneLacks nitrogen atom; different binding interactions

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for improved biological efficacy:

  • Synthesis Methods : The compound can be synthesized via asymmetric 1,3-dipolar cycloaddition techniques, allowing for enantioselective construction .
  • Biological Testing : In vitro assays have confirmed its potential as an inhibitor of key enzymes, with ongoing research aimed at elucidating its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride, and what key reaction conditions influence yield?

  • Methodology : Synthesis typically involves functionalization of the azabicyclo[3.2.1]octane scaffold. A two-step approach is often employed: (1) Formation of the bicyclic amine via intramolecular cyclization using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. (2) Subsequent carbonyl chloride introduction via reaction with phosgene or trichloromethyl chloroformate. Critical parameters include anhydrous conditions (e.g., dichloromethane solvent), temperature control (0–25°C), and stoichiometric excess of chlorinating agents. Purification via column chromatography or preparative HPLC ensures high purity .

Q. How is the molecular structure of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride characterized, and what analytical techniques are essential?

  • Methodology : Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve the bicyclic framework and carbonyl chloride moiety. IR spectroscopy verifies the C=O stretch (~1800 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities, particularly for derivatives with chiral centers .

Q. What solvents and reaction conditions are optimal for stabilizing 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride during storage?

  • Methodology : Due to its hydrolytic sensitivity, storage under inert atmospheres (argon) in anhydrous solvents like dichloromethane or THF is recommended. Stability studies using TLC or HPLC at intervals can monitor degradation. Low temperatures (-20°C) and desiccants (molecular sieves) prolong shelf life .

Advanced Research Questions

Q. How does the stereoelectronic profile of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride influence its reactivity in nucleophilic acyl substitution reactions?

  • Methodology : The electron-withdrawing carbonyl chloride group enhances electrophilicity, facilitating reactions with amines or alcohols. Computational studies (DFT) can model transition states to predict regioselectivity. Experimentally, kinetic assays under varying pH and solvent polarity (e.g., DMSO vs. toluene) reveal rate dependencies. Steric effects from the bicyclic scaffold may limit accessibility to bulky nucleophiles .

Q. What strategies mitigate competing side reactions (e.g., ring-opening) during derivatization of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride?

  • Methodology : Side reactions are minimized by:

  • Using mild bases (e.g., DMAP) to avoid deprotonation of the azabicyclo framework.
  • Low-temperature conditions (-78°C) for reactions with strong nucleophiles (e.g., Grignard reagents).
  • Protecting group strategies (e.g., Boc for amines) to direct substitution at the carbonyl chloride .

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

  • Methodology : Discrepancies may arise from impurities or stereochemical variations. Approaches include:

  • Chiral HPLC to confirm enantiopurity (>99% ee).
  • Comparative bioassays (e.g., enzyme inhibition) under standardized conditions.
  • Metabolite profiling (LC-MS) to identify degradation products affecting activity .

Q. What role does the bicyclic scaffold play in enhancing metabolic stability compared to monocyclic analogs?

  • Methodology : The rigid bicyclic structure reduces conformational flexibility, limiting cytochrome P450-mediated oxidation. In vitro microsomal stability assays (human/rat liver microsomes) quantify half-life improvements. Radiolabeled studies (³H/¹⁴C) track metabolite formation, while molecular docking identifies steric hindrance at enzymatic active sites .

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